An In-Depth Technical Guide to FR901379: Discovery, Origin, and Core Scientific Data
An In-Depth Technical Guide to FR901379: Discovery, Origin, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR901379 is a naturally occurring lipopeptide belonging to the echinocandin class of antifungal agents. Isolated from the filamentous fungus Coleophoma empetri, this molecule has garnered significant attention as the direct precursor to the potent and widely used antifungal drug, micafungin (B1204384). Its unique mechanism of action, involving the specific inhibition of fungal β-1,3-glucan synthase, provides a highly selective therapeutic window, minimizing off-target effects in human hosts. This technical guide delves into the discovery and origin of FR901379, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in antifungal drug discovery and development.
Discovery and Origin
FR901379 was first isolated from a culture broth of the filamentous fungus Coleophoma empetri F-11899.[1] This novel, water-soluble, echinocandin-like lipopeptide demonstrated potent in vivo antifungal activity, particularly against Candida albicans.[2] The producing organism, Coleophoma empetri, is a key element in the industrial production of FR901379, which serves as the starting material for the semi-synthesis of micafungin.[3][4][5][6]
Mechanism of Action: Inhibition of β-1,3-Glucan Synthase
The primary mechanism of action of FR901379 is the non-competitive inhibition of the enzyme β-1,3-glucan synthase.[7] This enzyme is crucial for the synthesis of β-1,3-glucan, an essential polysaccharide component of the fungal cell wall that is absent in mammalian cells. By inhibiting this enzyme, FR901379 disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death. This targeted action is the basis for the high therapeutic index of echinocandin antifungals.
Signaling Pathway of β-1,3-Glucan Synthesis Inhibition
Caption: Inhibition of β-1,3-glucan synthesis by FR901379.
Quantitative Data
Table 1: Fermentation Yields of FR901379
| Strain/Condition | Titer (g/L) | Reference |
| C. empetri MEFC09 (Parental Strain) | 0.2 - 0.3 | [2] |
| Mutant Strain (2 rounds of heavy-ion irradiation) | 1.1 | [2] |
| Metabolic Engineering (Overexpression of mcfJ) | 1.3 | [4] |
| Engineered Strain (co-expression of mcfJ, mcfF, and mcfH) | 4.0 | [4] |
Experimental Protocols
Fermentation of Coleophoma empetri for FR901379 Production
Seed Culture Medium (MKS)
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Soluble Starch: 15 g/L
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Sucrose: 10 g/L
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Cotton Seed Meal: 5 g/L
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Peptone: 10 g/L
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KH₂PO₄: 1 g/L
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CaCO₃: 2 g/L
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pH: 6.5
Fermentation Medium (MKF)
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Glucose: 10 g/L
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Corn Starch: 30 g/L
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Peptone: 10 g/L
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(NH₄)₂SO₄: 6 g/L
-
KH₂PO₄: 1 g/L
-
FeSO₄: 0.3 g/L
-
ZnSO₄: 0.01 g/L
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CaCO₃: 2 g/L
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pH: 6.5
Protocol:
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Inoculate C. empetri into the seed culture medium and incubate under appropriate conditions.
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Transfer the seed culture to the fermentation medium.
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Ferment for a specified period, typically several days, with controlled temperature and aeration.
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Monitor the production of FR901379 using analytical techniques such as HPLC.
Isolation and Purification of FR901379
Protocol:
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Separate the fungal mycelia from the fermentation broth by filtration.
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Extract the mycelial cake with a suitable organic solvent (e.g., methanol (B129727) or ethanol).
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Concentrate the extract to obtain a crude solid of FR901379.
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Further purify the crude extract using chromatographic techniques, such as silica (B1680970) gel column chromatography or preparative HPLC, to obtain high-purity FR901379.
In Vitro β-1,3-Glucan Synthase Inhibition Assay
Materials:
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Fungal cell lysate (source of β-1,3-glucan synthase)
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Assay buffer (e.g., Tris-HCl with cofactors)
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Substrate: UDP-[¹⁴C]-glucose
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FR901379 (or other test compounds)
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Glass fiber filters
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Scintillation fluid and counter
Protocol:
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Prepare a reaction mixture containing the assay buffer, fungal cell lysate, and varying concentrations of FR901379.
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Initiate the reaction by adding UDP-[¹⁴C]-glucose.
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Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
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Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
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Filter the mixture through glass fiber filters to capture the radiolabeled β-1,3-glucan product.
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Wash the filters to remove unincorporated UDP-[¹⁴C]-glucose.
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Measure the radioactivity of the filters using a scintillation counter.
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Calculate the percent inhibition of β-1,3-glucan synthase activity at each FR901379 concentration and determine the IC₅₀ value.
Biosynthetic Pathway of FR901379
The biosynthesis of FR901379 is a complex process involving a series of enzymatic reactions. The core structure is assembled by a non-ribosomal peptide synthetase (NRPS) with subsequent modifications by various enzymes, including cytochrome P450 monooxygenases.
Key Enzymatic Steps in FR901379 Biosynthesis
Caption: Simplified overview of the FR901379 biosynthetic pathway.
Conclusion
FR901379 stands as a pivotal molecule in the landscape of antifungal therapeutics. Its discovery from Coleophoma empetri and its specific mechanism of action have paved the way for the development of micafungin, a critical tool in combating invasive fungal infections. The data and protocols presented in this guide offer a foundational resource for the scientific community to further explore the potential of FR901379 and to develop novel antifungal strategies. Continued research into its biosynthesis and the optimization of its production will undoubtedly contribute to the ongoing fight against fungal pathogens.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the production of the micafungin precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
